N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide
Description
N-[(4-Methoxyphenyl)methyl]-N-methylethenesulfonamide is a sulfonamide derivative characterized by a 4-methoxyphenylmethyl group attached to a methyl-substituted ethenesulfonamide backbone. The compound features a vinyl sulfonamide moiety (ethenesulfonamide), which distinguishes it from traditional aromatic sulfonamides.
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-4-16(13,14)12(2)9-10-5-7-11(15-3)8-6-10/h4-8H,1,9H2,2-3H3 |
InChI Key |
SGIOMXZMWFNETL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide typically involves the reaction of 4-methoxybenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-hydroxybenzylamine derivatives.
Reduction: N-[(4-methoxyphenyl)methyl]amine derivatives.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their differences are summarized below:
Physicochemical Properties
Solubility :
- The ethenesulfonamide backbone in the target compound likely reduces solubility in water compared to aromatic sulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide ), which benefit from aromatic π-stacking interactions.
- The nitro group in N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide further decreases polarity, enhancing lipophilicity.
Thermal Stability :
Spectroscopic Data :
- 1H NMR : For analogs like N-(4-Methoxyphenyl)benzenesulfonamide , methoxy protons resonate at δ ~3.8 ppm, while sulfonamide protons appear at δ ~7.5–8.0 ppm. The target compound’s vinyl protons would likely show distinct coupling patterns (e.g., J = 10–16 Hz for trans/cis configurations).
- IR : Sulfonamide S=O stretches typically appear at ~1150–1350 cm⁻¹ .
Biological Activity
N-[(4-Methoxyphenyl)methyl]-N-methylethenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound is structurally related to various sulfonamides, which are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a methoxyphenyl group attached to a methylethenesulfonamide moiety. The presence of the sulfonamide group is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 213.28 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | Not available |
| LogP (octanol-water partition) | 1.73 |
Sulfonamides, including this compound, primarily exert their effects through the inhibition of bacterial dihydropteroate synthase, which is essential in folate synthesis. This inhibition disrupts bacterial growth and replication, leading to bactericidal effects. Additionally, some studies suggest that sulfonamides may also exhibit anti-inflammatory properties by modulating immune responses.
Antibacterial Activity
Research indicates that sulfonamide derivatives possess significant antibacterial properties. For instance, a study demonstrated that compounds with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria effectively. The mechanism involves competitive inhibition of the enzyme involved in folate synthesis, crucial for nucleic acid production in bacteria .
Anti-inflammatory Effects
Sulfonamides have been reported to exhibit anti-inflammatory activities. A study involving N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide indicated that it could reduce inflammatory markers in macrophages when stimulated with lipopolysaccharides (LPS). The reduction in nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression was noted as a key mechanism .
Case Studies
- Case Study on Antimicrobial Resistance : A clinical study investigated the efficacy of various sulfonamides against resistant bacterial strains. This compound was included in the panel and showed promising results against multi-drug resistant strains, highlighting its potential as an alternative treatment option .
- In Vitro Studies on Inflammation : In vitro experiments conducted on RAW 264.7 macrophages revealed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines compared to untreated controls. This suggests its potential use in conditions characterized by excessive inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
